molecular formula C7H5NO3 B12891998 2-(Cyanomethyl)furan-3-carboxylic acid

2-(Cyanomethyl)furan-3-carboxylic acid

Cat. No.: B12891998
M. Wt: 151.12 g/mol
InChI Key: IHCCWEZTSHPFCI-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)furan-3-carboxylic acid is a heterocyclic organic compound that belongs to the furan family. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its cyanomethyl and carboxylic acid functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of furan-3-carboxylic acid as a starting material, which undergoes cyanomethylation using reagents such as cyanomethyl bromide in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The cyanomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Products may include furan-3-carboxylic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Products can include furan-3-carboxaldehyde or furan-3-methanol.

    Substitution: Substituted furans with various functional groups replacing the cyanomethyl group.

Scientific Research Applications

2-(Cyanomethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)furan-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the cyanomethyl group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the cyanomethyl group, resulting in different reactivity and applications.

    2-(Hydroxymethyl)furan-3-carboxylic acid: Contains a hydroxymethyl group instead of a cyanomethyl group, leading to different chemical properties.

    2-(Aminomethyl)furan-3-carboxylic acid: The presence of an aminomethyl group alters its reactivity and potential biological activities.

Uniqueness

2-(Cyanomethyl)furan-3-carboxylic acid is unique due to the presence of both cyanomethyl and carboxylic acid functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

2-(cyanomethyl)furan-3-carboxylic acid

InChI

InChI=1S/C7H5NO3/c8-3-1-6-5(7(9)10)2-4-11-6/h2,4H,1H2,(H,9,10)

InChI Key

IHCCWEZTSHPFCI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C(=O)O)CC#N

Origin of Product

United States

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